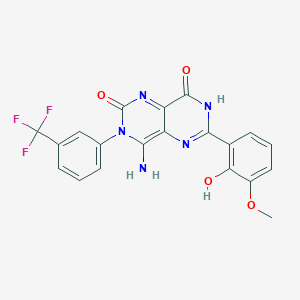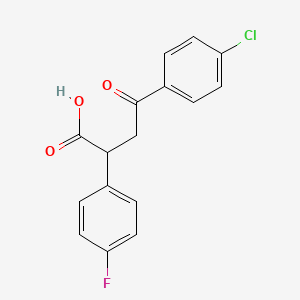
4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a carboxylic acid as indicated by the “-4-oxobutanoic acid” part of its name. It has two phenyl groups (ring structures) attached to it, one of which has a chlorine atom (indicated by “4-Chlorophenyl”) and the other has a fluorine atom (indicated by “4-fluorophenyl”).
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate phenyl groups with a 4-oxobutanoic acid derivative. However, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure would consist of a central 4-oxobutanoic acid group with two phenyl rings at the 2nd and 4th positions. One of these rings would have a chlorine atom attached, and the other would have a fluorine atom attached.Chemical Reactions Analysis
As a carboxylic acid, this compound could participate in typical acid-base reactions. The presence of the phenyl rings may also allow for electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds. The phenyl rings would contribute to its overall molecular weight and could influence its solubility in various solvents.Scientific Research Applications
Molecular Docking and Spectroscopic Studies
Research has shown that derivatives of butanoic acid, such as 4-[(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid, exhibit good biological activities, supported by molecular docking studies that suggest inhibition of Placenta growth factor (PIGF-1). This implies potential pharmacological importance for structurally similar compounds, suggesting possible therapeutic applications of 4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoic acid (K. Vanasundari et al., 2018).
Vibrational Spectroscopic and Supramolecular Studies
Another study on chloramphenicol derivatives, including vibrational spectroscopy and single-crystal X-ray diffraction, highlights the significance of weak interactions like hydrogen bonding and Van der Waals interactions in molecules. Such insights could be valuable for understanding the structural and functional characteristics of 4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoic acid and its potential applications in developing new materials or pharmaceuticals (R. F. Fernandes et al., 2017).
Advanced Oxidation Processes
Research on the oxidative degradation of organic pollutants, using 4-chlorophenol as a model, indicates the potential of certain compounds in environmental applications, such as water treatment technologies. The study proposes a viable advanced oxidation process that operates over a wide pH range, suggesting that compounds like 4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoic acid could have applications in environmental remediation (A. D. Bokare & W. Choi, 2011).
Enzymatic Reduction in Organic Synthesis
The enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate highlights the potential of certain compounds in organic synthesis, particularly in producing enantiomerically enriched materials. Such processes are crucial in the pharmaceutical industry, suggesting that 4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoic acid could be a valuable precursor or intermediate in synthesizing enantiopure compounds (S. Shimizu et al., 1990).
Safety And Hazards
Without specific safety data for this compound, it’s difficult to provide accurate information. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment.
Future Directions
The study of this compound could be interesting for the development of new materials or pharmaceuticals. Its properties could be further explored through experimental studies.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data are needed. If you have access to such information, I would be happy to help you interpret it.
properties
IUPAC Name |
4-(4-chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFO3/c17-12-5-1-11(2-6-12)15(19)9-14(16(20)21)10-3-7-13(18)8-4-10/h1-8,14H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKDDFGMUSJFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

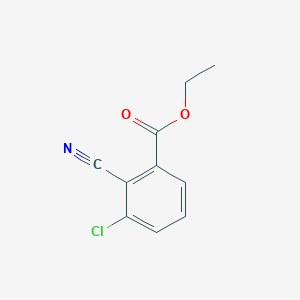
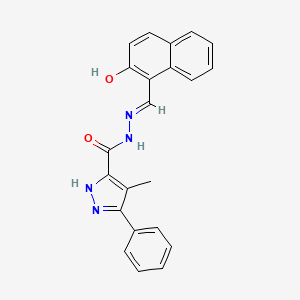
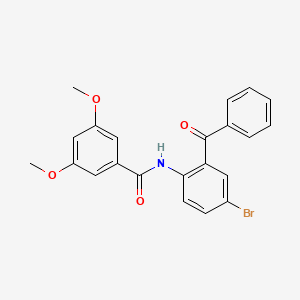
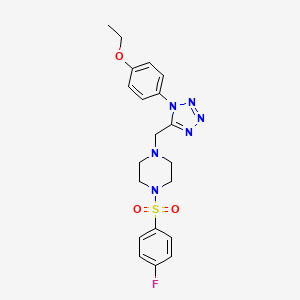
![N-[(5-amino-2-chlorophenyl)carbonyl]-beta-alanine](/img/structure/B2922902.png)
![N-(4-methylbenzyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2922903.png)
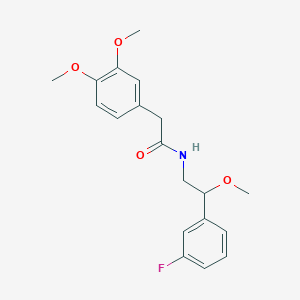
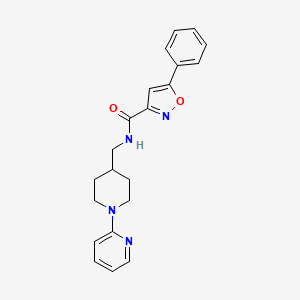
![3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoic acid](/img/structure/B2922907.png)
![N'-[(tert-Butoxy)carbonyl]-N'-(cyclopentylmethyl)(tert-butoxy)carbohydrazide](/img/structure/B2922909.png)
![4-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2922911.png)
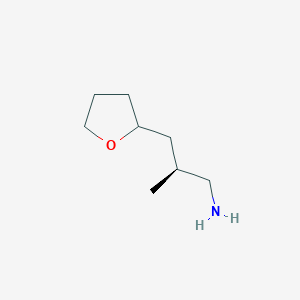
![Methyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}pyridine-2-carboxylate](/img/structure/B2922915.png)
